molecular formula C10H12ClN3 B13622627 2-Chloro-6-(diethylamino)-3-pyridinecarbonitrile

2-Chloro-6-(diethylamino)-3-pyridinecarbonitrile

Cat. No.: B13622627
M. Wt: 209.67 g/mol
InChI Key: WJPDBGYRUNKKEO-UHFFFAOYSA-N
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Description

2-chloro-6-(diethylamino)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom, a diethylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(diethylamino)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-6-(diethylamino)pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.

Mechanism of Action

The mechanism of action of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carbonitrile group can form hydrogen bonds or other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-cyanopyridine: Lacks the diethylamino group, making it less lipophilic and potentially less bioavailable.

    6-(diethylamino)pyridine-3-carbonitrile: Lacks the chlorine atom, which may affect its reactivity and interaction with biological targets.

    2-chloro-6-(methylamino)pyridine-3-carbonitrile: Contains a methylamino group instead of a diethylamino group, which can influence its chemical properties and biological activity.

Uniqueness

2-chloro-6-(diethylamino)pyridine-3-carbonitrile is unique due to the presence of both the diethylamino and carbonitrile groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

2-chloro-6-(diethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H12ClN3/c1-3-14(4-2)9-6-5-8(7-12)10(11)13-9/h5-6H,3-4H2,1-2H3

InChI Key

WJPDBGYRUNKKEO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C=C1)C#N)Cl

Origin of Product

United States

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